molecular formula C20H20Cl2N2O B11649059 N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

Cat. No.: B11649059
M. Wt: 375.3 g/mol
InChI Key: WASZYFRNNKKPAT-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is a quinoline-derived carboxamide featuring a 3,4-dichlorophenyl group and tetramethyl substitutions at positions 2, 2, 4, and 6 of the quinoline core. The compound’s tetramethylquinoline backbone may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to related derivatives .

Properties

Molecular Formula

C20H20Cl2N2O

Molecular Weight

375.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1-carboxamide

InChI

InChI=1S/C20H20Cl2N2O/c1-12-5-8-18-15(9-12)13(2)11-20(3,4)24(18)19(25)23-14-6-7-16(21)17(22)10-14/h5-11H,1-4H3,(H,23,25)

InChI Key

WASZYFRNNKKPAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid or its derivatives, such as acid chlorides or anhydrides, under conditions that promote amide bond formation.

    Substitution with Dichlorophenyl Group: The final step involves the substitution of the quinoline core with the dichlorophenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Dichlorophenyl-Carboxamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Quinoline 3,4-Dichlorophenyl, Tetramethyl Not explicitly reported -
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Dihydroisoquinoline Benzyl, Phenyl MAO/Cholinesterase inhibition
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine Quinoline-Indazole 3,4-Dichlorophenyl, Indazole Anticancer (cytotoxicity data)
N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidine-carboxamide Pyrimidine 3,4-Dichlorophenyl, Trioxo Insecticide (Folithion analog)
N-(4-chlorophenyl)-3,4-dihydroquinoline-1(2H)-carboxamide Dihydroquinoline 4-Chlorophenyl Structural analog (no activity data)

Key Observations :

  • Core Heterocycle: The target compound’s quinoline core distinguishes it from dihydroisoquinoline (), pyrimidine (), and indazole-quinoline hybrids (). Quinoline derivatives often exhibit enhanced aromatic stacking and membrane permeability compared to saturated cores like dihydroquinoline .
  • Substituent Effects: The 3,4-dichlorophenyl group is shared with insecticidal () and anticancer compounds (), suggesting its role in target binding. Methyl groups on the quinoline may reduce metabolic oxidation, improving stability .

Key Observations :

  • Pyrimidine and pyrazole analogs show variable yields (27–57%), highlighting the impact of heterocycle reactivity on synthetic efficiency .

Key Observations :

  • Enzyme Inhibition: Dihydroisoquinoline-carboxamides () demonstrate potent MAO-B and cholinesterase inhibition, attributed to their planar aromatic cores and hydrogen-bonding carboxamide groups. The target compound’s tetramethylquinoline structure may enhance selectivity for similar targets .
  • Cytotoxicity: Quinoline-indazole hybrids () show sub-10 µM cytotoxicity in cancer cells, suggesting that dichlorophenyl-carboxamides with extended π-systems may enhance antiproliferative effects .

Molecular Docking and Structure-Activity Relationships (SAR)

  • highlights that carboxamide derivatives with rigid, planar cores (e.g., dihydroisoquinoline) exhibit stronger binding to MAO-B via π-π interactions and hydrogen bonding. The target compound’s tetramethylquinoline core may similarly engage hydrophobic pockets in enzyme active sites .
  • Substituents like the 3,4-dichlorophenyl group likely contribute to target affinity across diverse applications (e.g., insecticides vs. enzyme inhibitors) by modulating electron-withdrawing effects and steric bulk .

Biological Activity

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structure, and various biological effects based on diverse research findings.

1. Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H20Cl2N2O
  • Molecular Weight : 353.27 g/mol
  • CAS Number : 652992-10-4

The structure includes a quinoline core substituted with a dichlorophenyl group and a carboxamide functional group, which are crucial for its biological activity.

2. Synthesis

This compound can be synthesized via multi-step reactions involving quinoline derivatives and appropriate chlorinated phenyl compounds. The synthesis typically involves:

  • Formation of the quinoline backbone.
  • Introduction of the dichlorophenyl substituent.
  • Final acylation to form the carboxamide.

3.1 Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

The compound's mechanism likely involves the inhibition of key signaling pathways associated with cancer cell proliferation.

3.2 Enzyme Inhibition

The compound has shown promising results in inhibiting specific kinases involved in cancer progression:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR leads to reduced cell proliferation in tumors expressing this receptor.
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor) : Inhibition of VEGFR-2 affects angiogenesis in tumors.

Docking studies suggest that the compound effectively binds to these receptors, potentially preventing their activation and downstream signaling pathways .

4. Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Study on Antitumor Activity : A study demonstrated that this compound significantly reduced tumor size in xenograft models when administered at therapeutic doses .
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

5.

This compound is a promising candidate for further development as an anticancer agent. Its ability to inhibit critical enzymes and induce apoptosis positions it as a potential therapeutic agent against various cancers. Continued research is necessary to fully elucidate its mechanisms and optimize its efficacy.

6. Future Directions

Future studies should focus on:

  • Exploring the structure-activity relationship (SAR) to enhance potency and selectivity.
  • Conducting clinical trials to assess safety and efficacy in human subjects.
  • Investigating potential synergistic effects with existing therapies.

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